molecular formula C14H15NO2S B14715590 3-(3-Methoxyanilino)-1-(thiophen-2-yl)propan-1-one CAS No. 21280-46-6

3-(3-Methoxyanilino)-1-(thiophen-2-yl)propan-1-one

Cat. No.: B14715590
CAS No.: 21280-46-6
M. Wt: 261.34 g/mol
InChI Key: KFMBMMBZZJCLJY-UHFFFAOYSA-N
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Description

3-(3-Methoxyanilino)-1-(thiophen-2-yl)propan-1-one is an organic compound that features both an aniline derivative and a thiophene ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyanilino)-1-(thiophen-2-yl)propan-1-one typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, 3-methoxyaniline, is reacted with an appropriate acylating agent to form the aniline derivative.

    Coupling with Thiophene: The aniline derivative is then coupled with a thiophene derivative under conditions that facilitate the formation of the propan-1-one linkage.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiophene ring.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-Methoxyanilino)-1-(thiophen-2-yl)propan-1-one may be used as a building block for the synthesis of more complex molecules.

Biology

The compound could be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound may be explored as potential drug candidates.

Industry

In the industry, the compound might be used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyanilino)-1-(thiophen-2-yl)propan-1-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxyanilino)-1-phenylpropan-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.

    3-(3-Methoxyanilino)-1-(furan-2-yl)propan-1-one: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 3-(3-Methoxyanilino)-1-(thiophen-2-yl)propan-1-one may impart unique electronic properties, making it distinct from its analogs with phenyl or furan rings.

Properties

CAS No.

21280-46-6

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

3-(3-methoxyanilino)-1-thiophen-2-ylpropan-1-one

InChI

InChI=1S/C14H15NO2S/c1-17-12-5-2-4-11(10-12)15-8-7-13(16)14-6-3-9-18-14/h2-6,9-10,15H,7-8H2,1H3

InChI Key

KFMBMMBZZJCLJY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NCCC(=O)C2=CC=CS2

Origin of Product

United States

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